ZINC sulfate heptahydrate

Overview

Description

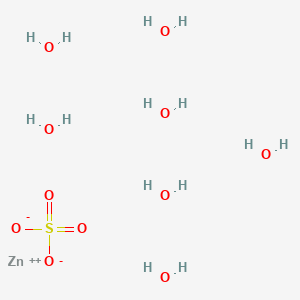

Zinc sulfate heptahydrate, also known as white vitriol, is an inorganic compound with the chemical formula ZnSO₄·7H₂O. It is a colorless crystalline solid that is highly soluble in water. This compound is widely used in various industries, including agriculture, pharmaceuticals, and manufacturing, due to its versatile properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc sulfate heptahydrate can be synthesized through several methods:

-

Reaction of Zinc Carbonate with Sulfuric Acid: [ \text{ZnCO}_3 (s) + \text{H}_2\text{SO}_4 (aq) \rightarrow \text{ZnSO}_4 (aq) + \text{H}_2\text{O} (l) + \text{CO}_2 (g) ] This reaction produces zinc sulfate in aqueous solution, which can then be crystallized to obtain the heptahydrate form .

-

Reaction of Zinc Oxide with Sulfuric Acid: [ \text{ZnO} (s) + \text{H}_2\text{SO}_4 (aq) \rightarrow \text{ZnSO}_4 (aq) + \text{H}_2\text{O} (l) ] This method is often used for pharmaceutical-grade zinc sulfate .

Industrial Production Methods: In industrial settings, this compound is typically produced by dissolving zinc metal or zinc oxide in sulfuric acid. The solution is then concentrated and crystallized to obtain the heptahydrate form. The process involves controlling the temperature and pH to ensure high purity and yield .

Types of Reactions:

-

Oxidation-Reduction Reactions: Zinc sulfate can undergo redox reactions, where zinc is oxidized, and other elements are reduced. For example, zinc sulfate can be reduced to zinc metal in the presence of a reducing agent.

-

Substitution Reactions: Zinc sulfate can participate in substitution reactions where the sulfate ion is replaced by other anions. For example, reacting zinc sulfate with sodium carbonate produces zinc carbonate and sodium sulfate.

Common Reagents and Conditions:

Sulfuric Acid: Used in the synthesis of zinc sulfate from zinc oxide or zinc carbonate.

Reducing Agents: Such as hydrogen gas, can reduce zinc sulfate to zinc metal.

Major Products Formed:

Zinc Oxide: Formed when zinc sulfate is decomposed at high temperatures.

Zinc Carbonate: Formed in substitution reactions with carbonate ions

Scientific Research Applications

Manufacturing Applications

Coagulant in Rayon Production

Zinc sulfate heptahydrate is primarily used as a coagulant in the production of rayon. It facilitates the coagulation process during fiber spinning, which is essential for producing high-quality synthetic fibers .

Pigment Production

This compound serves as a precursor to lithopone, a white pigment made from zinc sulfide and barium sulfate. Lithopone is utilized in paints, coatings, and plastics due to its excellent opacity and brightness .

Electroplating

this compound is employed as an electrolyte in zinc electroplating processes. It enhances the deposition of zinc onto metal surfaces, providing corrosion resistance and improving aesthetic appearance .

Dyeing and Mordanting

In textile industries, it acts as a mordant in dyeing processes, helping to fix dyes onto fabrics. This application is crucial for achieving vibrant colors that are resistant to washing and fading .

Agricultural Applications

Nutrient Supplement in Animal Feed

this compound is widely used to supply zinc in animal feeds. Zinc is an essential trace element necessary for various biological functions, including immune response and enzyme activity .

Fertilizers

In agriculture, it is incorporated into fertilizers to address zinc deficiency in soils, which can lead to poor crop yields. The application of zinc sulfate improves plant health and productivity .

Pest Control

This compound can also be used in agricultural sprays as a fungicide or herbicide. Its effectiveness against certain pests contributes to integrated pest management strategies .

Medical Applications

Dietary Supplement

this compound is commonly used as a dietary supplement to treat and prevent zinc deficiency. It is particularly beneficial for populations at risk of deficiency due to dietary limitations or increased physiological needs .

Acne Treatment

Clinical studies have demonstrated that oral administration of zinc sulfate can significantly improve acne vulgaris symptoms. In a double-blind trial, 58% of patients treated with zinc sulfate showed marked improvement compared to the placebo group .

| Application Area | Specific Use | Benefits |

|---|---|---|

| Manufacturing | Coagulant in rayon production | Enhances fiber quality |

| Pigment production (lithopone) | Provides opacity and brightness | |

| Electroplating | Improves corrosion resistance | |

| Dyeing (mordant) | Fixes dyes for vibrant colors | |

| Agriculture | Nutrient supplement in animal feed | Supports immune function |

| Fertilizers | Addresses soil zinc deficiency | |

| Pest control | Aids in integrated pest management | |

| Medicine | Dietary supplement | Prevents zinc deficiency |

| Acne treatment | Reduces symptoms effectively |

Environmental Applications

This compound has been investigated for its potential use in thermochemical heat storage systems. Its ability to absorb and release water molecules when heated makes it suitable for energy storage applications, contributing to sustainable energy solutions .

Case Studies

- Rayon Production Efficiency : A study demonstrated that the incorporation of this compound improved the efficiency of rayon production by enhancing coagulation rates, leading to reduced production times and costs.

- Zinc Supplementation in Livestock : Research indicated that livestock receiving this compound supplementation exhibited improved growth rates and lower incidence of disease compared to control groups without supplementation.

- Acne Vulgaris Treatment : A clinical trial involving 56 patients showed that those treated with zinc sulfate experienced significant reductions in acne lesions after 12 weeks compared to those receiving placebo treatment .

Mechanism of Action

Zinc sulfate exerts its effects primarily through the release of zinc ions (Zn²⁺), which act as cofactors for numerous enzymes and transcription factors. These ions play a crucial role in various biological processes, including:

Enzyme Activation: Zinc ions are essential for the activity of over 70 different enzymes, including alkaline phosphatase and DNA polymerase.

Cellular Growth and Repair: Zinc ions facilitate wound healing and maintain normal growth rates and skin hydration

Comparison with Similar Compounds

Zinc Sulfate Monohydrate (ZnSO₄·H₂O): Contains one water molecule per zinc sulfate unit. It is also used in similar applications but has different physical properties.

Copper(II) Sulfate (CuSO₄·5H₂O): Another sulfate compound with similar uses in agriculture and industry but contains copper instead of zinc.

Manganese Sulfate (MnSO₄·H₂O): Used in fertilizers and animal feed, similar to zinc sulfate

Uniqueness of Zinc Sulfate Heptahydrate: this compound is unique due to its high solubility in water and its ability to provide a readily available source of zinc ions. Its heptahydrate form ensures stability and ease of handling in various applications, making it a preferred choice in many industries .

Biological Activity

Zinc sulfate heptahydrate (ZnSO₄·7H₂O) is a widely used zinc salt with various applications in medicine, agriculture, and industry. Its biological activity is primarily attributed to its role as a zinc source, which is essential for numerous physiological processes. This article discusses the biological activity of this compound, including its mechanisms of action, pharmacokinetics, therapeutic uses, and potential toxicity.

Zinc plays a crucial role as a cofactor for over 70 enzymes involved in various biochemical reactions, including:

- Enzyme Function : Zinc is essential for the activity of enzymes such as alkaline phosphatase, RNA polymerases, and DNA polymerases . It facilitates critical processes like protein synthesis and DNA replication.

- Cell Signaling : Zinc influences cell signaling pathways by modulating ion channels and receptors. For instance, it inhibits cAMP-induced chloride secretion by blocking basolateral potassium channels in intestinal cells .

- Immune Response : Zinc enhances the immune response by promoting the proliferation of macrophages and increasing autophagy, which aids in microbial clearance . It also plays a role in the innate immune system's recognition of pathogens.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : After oral administration, zinc is absorbed in the intestine, where it binds to metallothionein. Studies indicate that zinc has a rapid absorption half-life of approximately 0.4 hours .

- Distribution : Zinc is distributed throughout the body and is primarily stored in red blood cells (RBCs), white blood cells (WBCs), muscles, liver, kidneys, and skin .

- Elimination : The majority of zinc is excreted through feces (approximately 90%), with some elimination via urine and sweat .

Therapeutic Uses

This compound has several therapeutic applications:

- Nutritional Supplement : It is commonly used to prevent or treat zinc deficiency, particularly in populations at risk such as children and pregnant women .

- Wound Healing : Zinc promotes wound healing by enhancing epithelial regeneration and collagen synthesis .

- Dermatological Applications : It has been used topically to treat conditions like acne and dermatitis due to its anti-inflammatory properties .

Case Studies

- Zinc in Pediatric Care : A clinical study demonstrated that intravenous zinc supplementation improved growth parameters in malnourished children .

- Foot Rot in Cattle : In veterinary medicine, foot bathing with zinc sulfate has shown significant efficacy against digital dermatitis in cattle, promoting bacterial clearance from lesions .

Toxicity and Safety

While zinc is essential for health, excessive intake can lead to toxicity. Reported adverse effects include:

- Gastrointestinal Disturbances : High doses may cause nausea, vomiting, and diarrhea .

- Neurological Effects : Toxicity has been associated with symptoms such as headaches and dizziness at elevated levels .

Comparative Data Table

| Parameter | This compound |

|---|---|

| Molecular Formula | ZnSO₄·7H₂O |

| Molecular Weight | 287.54 g/mol |

| Absorption Half-Life | 0.4 hours |

| Primary Excretion Route | Feces (90%) |

| Therapeutic Uses | Nutritional supplement, wound healing |

| Toxicity Threshold | TDLo (oral) 45 mg/kg |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of zinc sulfate heptahydrate critical for experimental design?

this compound (ZnSO₄·7H₂O) is characterized by:

- Molecular formula : H₁₄O₁₁SZn (287.56 g/mol) .

- Density : 1.957 g/cm³ .

- Melting point : 100°C (dehydration occurs) .

- Solubility : 960–965 g/L in water at 20°C, forming clear, colorless solutions .

- pH : 4–6 in aqueous solutions (50 g/L) . These properties dictate its handling (e.g., storage at +5°C to +30°C to prevent deliquescence) and suitability for aqueous reactions .

Q. How is this compound synthesized in laboratory settings?

A common method involves reacting zinc oxide (ZnO) with sulfuric acid (H₂SO₄) :

The reaction requires controlled stoichiometry and temperature to ensure complete hydration. Excess acid is neutralized to avoid impurities .

Q. What methods are used to assess the purity of this compound in research?

Key analytical methods include:

- Titration : Quantify Zn²⁺ content via EDTA titration .

- ICP-MS : Measure trace impurities (e.g., Pb ≤20 ppm, Cd ≤40 ppm, As ≤5 ppm) .

- Gravimetric analysis : Determine water-insoluble matter (≤0.05%) . Example purity criteria:

| Parameter | Standard Value | Actual Value |

|---|---|---|

| Zn content | ≥21% | 21.55% |

| Pb | ≤20 ppm | 7 ppm |

| Water insolubles | ≤0.05% | 0.03% |

Advanced Research Questions

Q. How do hydration states (e.g., heptahydrate vs. monohydrate) affect zinc sulfate’s electrochemical performance?

The heptahydrate form (ZnSO₄·7H₂O) provides higher ionic conductivity in aqueous electrolytes due to its water-rich structure, which facilitates Zn²⁺ mobility. In contrast, anhydrous or lower hydrates (e.g., ZnSO₄·H₂O) exhibit reduced solubility and stability under thermal stress, impacting battery performance . Advanced studies compare crystal structures using XRD and monitor hydration-dependent conductivity via electrochemical impedance spectroscopy .

Q. What analytical techniques resolve contradictions in zinc quantification across biological matrices?

Discrepancies in Zn²⁺ quantification (e.g., in plant tissues or serum) arise from matrix interference. Methodological solutions include:

- Sample pre-treatment : Acid digestion (HNO₃/H₂O₂) for organic matrices .

- Chelation-based separation : Use of ion-exchange resins to isolate Zn²⁺ .

- Dual validation : Cross-check with AAS (atomic absorption spectroscopy) and ICP-OES . For example, in plant studies, ZnSO₄·7H₂O is applied at 10–40 kg/acre, but tissue analysis requires correcting for soil pH and competing ions (e.g., Fe²⁺) .

Q. What considerations are essential for designing long-term stability studies of ZnSO₄·7H₂O in aqueous systems?

Stability protocols should address:

- Temperature : Monitor decomposition at >100°C, where water loss alters hydration states .

- pH control : Buffered solutions (pH 4–6) prevent hydrolysis to Zn(OH)₂ .

- Light exposure : UV-Vis spectroscopy tracks photooxidation byproducts .

- Container material : Use glass or inert polymers to avoid metal leaching .

Q. Methodological Notes

Properties

IUPAC Name |

zinc;sulfate;heptahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.7H2O.Zn/c1-5(2,3)4;;;;;;;;/h(H2,1,2,3,4);7*1H2;/q;;;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLVQBNCHSJZPX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ZnSO4. 7H2O, H14O11SZn | |

| Record name | ZINC SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7733-02-0 (Parent), 23713-49-7 (Parent) | |

| Record name | Zinc sulfate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0040175 | |

| Record name | Zinc sulfate heptahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

GRANULES OR CRYSTALLINE POWDER. | |

| Record name | ZINC SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 54 | |

| Record name | ZINC SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.97 g/cm³ | |

| Record name | ZINC SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

7446-20-0 | |

| Record name | Zinc sulfate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc sulfate heptahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZINC SULFATE HEPTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N57JI2K7WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

100 °C | |

| Record name | ZINC SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0349 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.